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Pyridoxal semicarbazone

Pyridoxal kinase inhibition Vitamin B6 metabolism Enzyme inhibitor screening

Pyridoxal semicarbazone (PLSC; CAS 781-66-8; molecular formula C₉H₁₂N₄O₃; molecular weight 224.22 g/mol) is a Schiff-base condensation product of the vitamin B₆ vitamer pyridoxal and semicarbazide. It belongs to the pyridoxal-derived semicarbazide-based ligand family, which also includes the thiosemicarbazone (PLTSC) and S-methylisothiosemicarbazone (PLITSC) analogs.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 781-66-8
Cat. No. B14744918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal semicarbazone
CAS781-66-8
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NNC(=O)N)CO
InChIInChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+
InChIKeyIGAITZANDFTCMJ-KGVSQERTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal Semicarbazone (CAS 781-66-8): Procurement-Relevant Chemical Identity and Compound Class Overview


Pyridoxal semicarbazone (PLSC; CAS 781-66-8; molecular formula C₉H₁₂N₄O₃; molecular weight 224.22 g/mol) is a Schiff-base condensation product of the vitamin B₆ vitamer pyridoxal and semicarbazide [1]. It belongs to the pyridoxal-derived semicarbazide-based ligand family, which also includes the thiosemicarbazone (PLTSC) and S-methylisothiosemicarbazone (PLITSC) analogs [2]. The compound functions both as a standalone bioactive molecule—exerting potent inhibition of pyridoxal kinase (EC 2.7.1.35)—and as a tridentate ONO-donor ligand for transition-metal complexation, yielding complexes with demonstrated antibacterial, photocatalytic, and anticancer activities [3].

Why Generic Substitution Fails for Pyridoxal Semicarbazone: Structural and Functional Non-Interchangeability with Thiosemicarbazone Analogs


Despite sharing a common pyridoxal scaffold, the semicarbazone (PLSC), thiosemicarbazone (PLTSC), and isothiosemicarbazone (PLITSC) derivatives are not functionally interchangeable. The replacement of the carbonyl oxygen in PLSC (ONO donor set) with sulfur in PLTSC (ONS donor set) fundamentally alters metal-chelation geometry, complex stability, and biomolecular target interactions, as demonstrated by DFT and molecular docking studies [1]. Even more critically, the coenzyme-mimetic activity profile diverges sharply: PLSC activates all five tested pyridoxal-phosphate-dependent enzymes, whereas PLTSC fails to activate kynurenine-hydrolase, and the oxime analog exhibits enzyme-specific inhibition rather than activation [2]. These differences preclude simple analog substitution in any application requiring predictable enzyme modulation or metal-complex geometry.

Pyridoxal Semicarbazone (CAS 781-66-8): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Pyridoxal Kinase Inhibition Potency: PLSC (IC₅₀ = 50 nM) vs. Substrate Pyridoxal (Kₘ ~10 μM)

Pyridoxal semicarbazone inhibits human pyridoxal kinase (EC 2.7.1.35) with an IC₅₀ of 0.00005 mM (50 nM), representing an affinity for the enzyme well over 100-fold greater than that of the natural substrate pyridoxal (Kₘ ≈ 10⁻⁵ M, i.e., ~10 μM) [1]. The hydrazone, oxime, and semicarbazone of pyridoxal are all similarly potent inhibitors of this kinase, with affinities exceeding the substrate affinity by more than two orders of magnitude [2]. In comparison, the structurally distinct PLP-dependent enzyme inhibitor quinolinate exhibits an IC₅₀ of 0.5 mM (82% inhibition), which is 10,000-fold weaker than PLSC [3].

Pyridoxal kinase inhibition Vitamin B6 metabolism Enzyme inhibitor screening

Coenzyme-Mimetic Activity Breadth: PLSC Activates 5/5 PLP-Dependent Enzymes vs. PLTSC (4/5) and Oxime (Variable)

In a systematic comparison of three phospho-5-pyridoxal derivatives across five pyridoxal-phosphate-dependent enzymes, the semicarbazone (PLSC analog) activated all five enzymes tested at a level comparable to native pyridoxal phosphate [1]. By contrast, the thiosemicarbazone activated only four of five enzymes and was completely inactive toward kynurenine-hydrolase. The oxime derivative displayed the most heterogeneous profile, functioning as an activator for some enzymes, showing no effect on others, and acting as an inhibitor of DOPA decarboxylase [1].

PLP-dependent enzyme activation Coenzyme mimetic Pyridoxal phosphate analog screening

Antibacterial MIC of PLSC-Ni(II) and PLSC-Cu(II) Complexes vs. Chloramphenicol and Analogous Zn(II)/Cu(II) Complexes

The Ni(II)-PLSC complex (Compound 1) exhibited MIC values of 30 μg/mL against S. aureus and 40 μg/mL against E. coli, while the Cu(II)-PLSC complex (Compound 2) showed superior activity with MIC values of 20 μg/mL (S. aureus) and 30 μg/mL (E. coli) [1]. These MIC values are comparable to the positive control chloramphenicol and represent activity higher than that of previously published Zn(II) and Cu(II) complexes with analogous semicarbazone/thiosemicarbazone ligands [1]. In zone-of-inhibition assays at 2 mg/mL, Compound 2 produced 26 mm (S. aureus) and 24 mm (E. coli) zones, exceeding kanamycin at an equivalent active concentration of 0.25 mg/mL (15–16 mm) [1].

Antibacterial screening Metal-based antimicrobials MIC determination

Donor-Atom Set Differentiation: PLSC (ONO) vs. PLTSC (ONS) vs. PLITSC (NNO/S) and Consequences for Metal-Complex Stability and Biomolecular Docking

PLSC provides an ONO (phenolic O, hydrazone N, carbonyl O) tridentate donor set, whereas PLTSC substitutes sulfur for the carbonyl oxygen (ONS), and PLITSC incorporates an S-methyl group generating a mixed NNO/S donor environment [1]. DFT calculations at the B3LYP/6-311++G(d,p)/LanL2DZ level demonstrate that the Ni–O(carbonyl) stabilization energy in PLSC complexes reaches ~100 kJ/mol, whereas the corresponding Ni–S interaction in PLTSC is substantially weaker, altering overall complex stability [1]. Molecular docking against human serum albumin (HSA) and DNA reveals that the different donor atoms produce distinct binding poses and affinity scores across the three ligand systems [1].

Coordination chemistry Ligand design Metal complex stability

Photocatalytic Methylene Blue Degradation Efficiency: PLSC-Cu(II) (98% in 105 min, k = 3.6×10⁻⁴ s⁻¹) vs. PLSC-Ni(II) (90%, k = 2.2×10⁻⁴ s⁻¹)

Under UV irradiation, the Cu(II)-PLSC complex (Compound 2) achieved 98% degradation of methylene blue within 105 minutes with a pseudo-first-order rate constant of 3.6 × 10⁻⁴ s⁻¹, outperforming the Ni(II)-PLSC complex (Compound 1), which achieved 90% degradation with a rate constant of 2.2 × 10⁻⁴ s⁻¹ [1]. Both complexes were classified as 'very potent catalysts' based on comparison with previously published ligand systems [1].

Photocatalysis Dye degradation Wastewater treatment

Pyridoxal Semicarbazone (PLSC): Evidence-Backed Research and Industrial Application Scenarios


Vitamin B₆ Metabolism Research: Selective Pyridoxal Kinase Blockade at Sub-Micromolar Concentrations

Investigators studying the role of pyridoxal kinase (EC 2.7.1.35) in cellular PLP homeostasis can employ PLSC as a high-affinity inhibitor (IC₅₀ = 50 nM) to experimentally ablate PLP synthesis at concentrations approximately 200-fold below the substrate Kₘ [1]. This potency advantage over millimolar-range inhibitors such as quinolinate (IC₅₀ = 0.5 mM) minimizes off-target effects and enables clean dose-response experiments in cell-based and tissue-based vitamin B₆ flux studies [1].

Universal Coenzyme-Mimetic Probe for PLP-Dependent Multi-Enzyme Panels

For biochemical laboratories screening PLP-dependent enzyme activity across diverse enzyme classes, PLSC (or its phosphorylated analog) is the only carbonyl-trapping derivative that activates all five enzymes in a standardized panel, unlike the thiosemicarbazone (fails with kynurenine-hydrolase) or the oxime (inhibits DOPA decarboxylase) [2]. This uniformity makes PLSC the preferred coenzyme surrogate for high-throughput screening campaigns where enzyme-specific variability is unacceptable.

Transition-Metal Antibacterial Complex Development with PLSC as the Preferred ONO-Donor Scaffold

Medicinal inorganic chemistry groups developing metal-based antimicrobials should prioritize PLSC over PLTSC or PLITSC because the ONO donor set yields Ni–O stabilization energies of ~100 kJ/mol (carbonyl) and produces Cu(II) complexes with MIC values of 20–30 μg/mL against S. aureus and E. coli, competitive with chloramphenicol [3]. The crystallographically characterized bis-ligand octahedral [Ni(PLSC-H)₂]·H₂O and dimer-octahedral [Cu(PLSC)(SO₄)(H₂O)]₂·2H₂O structures provide well-defined starting points for further ligand elaboration [3].

Photocatalytic Water Treatment: Cu(II)-PLSC as a High-Efficiency Catalyst for Organic Pollutant Degradation

Environmental chemistry laboratories evaluating metal-organic photocatalysts for dye-pollutant removal can leverage the Cu(II)-PLSC complex, which achieves 98% methylene blue degradation within 105 minutes (k = 3.6 × 10⁻⁴ s⁻¹) under UV irradiation—a 1.6-fold kinetic improvement over the Ni(II) analog [4]. The demonstrated free-radical (ROS) mechanism supports its applicability to oxidative degradation of structurally diverse organic contaminants [4].

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